molecular formula C22H26O2 B1624203 5,7-Bis(1,1-dimethylethyl)-3-phenyl-(3H)-benzofuran-2-one CAS No. 66737-86-8

5,7-Bis(1,1-dimethylethyl)-3-phenyl-(3H)-benzofuran-2-one

Cat. No.: B1624203
CAS No.: 66737-86-8
M. Wt: 322.4 g/mol
InChI Key: UTPKNSJKAVUAOA-UHFFFAOYSA-N
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Description

5,7-Bis(1,1-dimethylethyl)-3-phenyl-(3H)-benzofuran-2-one is a useful research compound. Its molecular formula is C22H26O2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

66737-86-8

Molecular Formula

C22H26O2

Molecular Weight

322.4 g/mol

IUPAC Name

5,7-ditert-butyl-3-phenyl-3H-1-benzofuran-2-one

InChI

InChI=1S/C22H26O2/c1-21(2,3)15-12-16-18(14-10-8-7-9-11-14)20(23)24-19(16)17(13-15)22(4,5)6/h7-13,18H,1-6H3

InChI Key

UTPKNSJKAVUAOA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC(=O)C2C3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC(=O)C2C3=CC=CC=C3

Key on ui other cas no.

66737-86-8

Origin of Product

United States

Synthesis routes and methods I

Procedure details

73.3 g (0.55 mol) of ground aluminium trichloride are added over 25 minutes to a solution of 131.2 g (0.50 mol) of 5,7-di-tert-butyl-3-hydroxy-3H-benzofuran-2-one (compound (201), Table 2, Example 1a) in 250 ml (2.82 mol) of benzene and the reaction mixture is heated for 1.5 hours to reflux temperature and then refluxed for 1.5 hours. The reaction mixture is cooled to room temperature and then, cautiously with cooling, 200 ml of water are added, followed by the addition of concentrated hydrochloric acid until a homogeneous two-phase mixture forms. The organic phase is separated, washed with water, dried over sodium sulfate and concentrated on a vacuum rotary evaporator. Crystallisation of the residue from ethanol yields 97.8 g (64%) of 5,7-di-tert-butyl-3-phenyl-3H-benzofuran-2-one, m.p. 116°-119° C. (compound (108), Table 1).
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250 mL
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200 mL
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Synthesis routes and methods II

Procedure details

4.8 ml (9.58 mmol) of 2N HCl is added at room temperature to a solution of 3.08 g (9.58 mmol) of 2-amino-3-phenyl-5,7-di-tert-butyl-benzofurane [compound (301), Table 3, prepared according to Example 1a] in 10 ml iso-propanol and stirred at room temperature for 90 minutes. The precipitate is filtered and washed with isopropanol. Crystallization of the residue from isopropanol yields 2.62 g (85%) of 5,7-di-tert-butyl-3-phenyl-3H-benzofuran-2-one (compound (101), Table 1), m.p. 116-119° C.
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10 mL
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Synthesis routes and methods III

Procedure details

A solution of 589 mg (2.0 mmol) of a mixture of 6-benzylidene-2,4-di-tert-butyl-cyclohexa-2,4-dienone (compound (302), Table 3) and the corresponding dimer (compound (402), Table 4), prepared according to Example 2b, in 7 ml of toluene is degassed using argon and then 58 mg (0.05 mmol) of tetrakis(triphenylphosphine)palladium(0) and 23 mg (0.20 mmol) of trifluoroacetic acid are added. The autoclave is flushed with carbon monoxide and sealed, and a carbon monoxide pressure of 5 bar is then applied. The reaction mixture is maintained at 80° C. for 20 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted three times using ethyl acetate. The organic phases are combined, dried over sodium sulfate and concentrated using a vacuum rotary evaporator. Crystallisation of the residue from isopropanol yields 580 mg (90%) of 5,7-di-tert-butyl-3-phenyl-3H-benzofuran-2-one (compound (102), Table 1), m.p. 116-119° C. Analysis, calculated: C 81.95; H 8.13%. Analysis, found: C 81.93; H 8.13%.
[Compound]
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mixture
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589 mg
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6-benzylidene-2,4-di-tert-butyl-cyclohexa-2,4-dienone
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compound ( 302 )
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compound ( 402 )
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Synthesis routes and methods IV

Procedure details

These blends were then added at 1000 ppm to Profax 6501 polypropylene along with 500 ppm of a hindered phenol antioxidant, namely tetrakis[methylene(3,5-di-t-butylhydroxyhydrocinnamate)]methane (DOVERNOX 10); octadecyl 3,5-di-t-butyl-4-hydroxyhydrocinnamate (DOVERNOX 76); and 1,3,5-tris(3,5-di-t-butyl-4-hydroxylbenzyl)-1,3,5-triazine-2,4,6(1H, 3H,5H)-trione (DOVERNOX 3114), and 500 ppm calcium stearate. The polymer was then subjected to multiple pass extrusion as described in Example 1. A comparison was made with multiple pass extrusions in which TNPP was substituted for the blend. The results are given in Table 2
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polypropylene
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